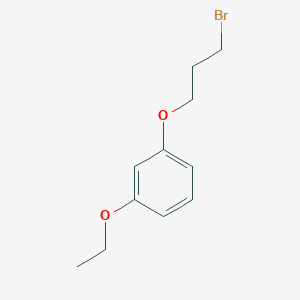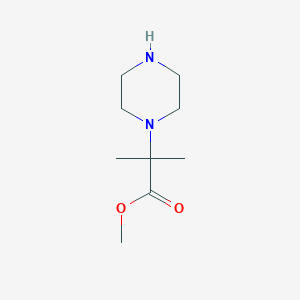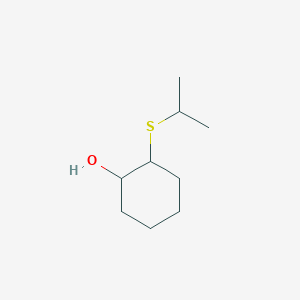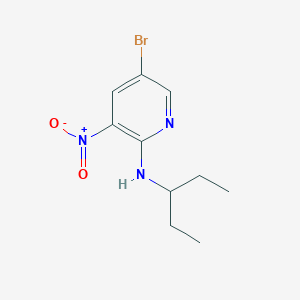
1-(3-ブロモプロポキシ)-3-エトキシベンゼン
説明
1-(3-Bromopropoxy)-3-ethoxybenzene, or BPE, is an important organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is miscible with water and has a sweet, pungent odor. BPE is used in a variety of industries, including pharmaceutical, agrochemical, and petrochemical. It is also used in the synthesis of other organic compounds.
科学的研究の応用
カルコン誘導体の合成
1-(3-ブロモプロポキシ)-3-エトキシベンゼン: は、カルコン誘導体の合成に使用されます。これらの誘導体は、1H NMR および HRMS などの手法によって合成および特性評価されます。いくつかの化合物の結晶構造は、X線結晶回折によってさらに特徴付けられています 。 カルコンは、非線形光学、染料製造、超分子化学で応用されています .
医薬品の応用
1-(3-ブロモプロポキシ)-3-エトキシベンゼンから合成されたカルコン誘導体の中には、糖尿病研究において関連する酵素であるα-グルコシダーゼに対する阻害活性を示したものがいくつかあります 。これは、抗糖尿病薬の開発における潜在的な医薬品の応用を示唆しています。
材料科学
この化合物の誘導体は、材料科学、特に特定の光学特性を持つ新素材の開発に使用できます。 これは、光学デバイス用の高度な材料を作成するために重要な非線形光学におけるその用途によるものです .
染料製造
染料製造の分野では、1-(3-ブロモプロポキシ)-3-エトキシベンゼン誘導体を用いて、ユニークな特性を持つ新しい染料を開発することができます。 これは、特定の吸収および発光特性を持つ染料を作成するために特に関連しています .
超分子化学
1-(3-ブロモプロポキシ)-3-エトキシベンゼンからのカルコン誘導体は、超分子化学において、ユニークな化学的および物理的特性を持つ複雑な構造を作成するために使用されます。 これらの構造は、触媒、薬物送達、および分子マシンの設計における潜在的な応用を持っています .
酵素調節
研究によると、特定の誘導体は、α-グルコシダーゼなどの酵素の活性を調節できることが示されています。 この調節は、酵素のメカニズムの理解と、治療目的の酵素阻害剤または活性化剤の開発に不可欠です .
特性
IUPAC Name |
1-(3-bromopropoxy)-3-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZODYNGEMNBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)


![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)
![2-[(3-Fluorophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1443387.png)

amine](/img/structure/B1443390.png)


![tert-Butyl[(6-methylpyridin-3-yl)methyl]amine](/img/structure/B1443396.png)

